molecular formula C26H18N2O4 B11094142 3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11094142
M. Wt: 422.4 g/mol
InChI Key: NMOGOYJSKCISFC-DQRAZIAOSA-N
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Description

3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a furan ring, a pyrrolone ring, and multiple phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the condensation of an aldehyde with an amine to form the Schiff base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond and forming secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of a furan ring, a pyrrolone ring, and multiple phenyl groups

Properties

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

(4Z)-4-(4-anilino-5-oxofuran-2-ylidene)-1,5-diphenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H18N2O4/c29-24-22(21-16-20(26(31)32-21)27-18-12-6-2-7-13-18)23(17-10-4-1-5-11-17)28(25(24)30)19-14-8-3-9-15-19/h1-16,23,27H/b22-21-

InChI Key

NMOGOYJSKCISFC-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C/3\C=C(C(=O)O3)NC4=CC=CC=C4)/C(=O)C(=O)N2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(=C3C=C(C(=O)O3)NC4=CC=CC=C4)C(=O)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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